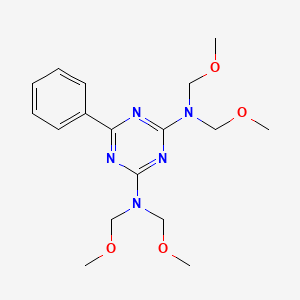![molecular formula C16H20O8 B13403117 [(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate](/img/structure/B13403117.png)
[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrano[3,2-d][1,3]dioxin ring system, which is known for its stability and reactivity. The presence of multiple hydroxyl groups and a benzyl carbonate moiety further enhances its chemical versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate” typically involves multi-step organic reactions. One common approach is to start with a protected glucopyranoside as a building block. The synthesis may include steps such as:
Protection of Hydroxyl Groups: Using protecting groups like benzylidene to safeguard hydroxyl functionalities during subsequent reactions.
Formation of the Pyrano[3,2-d][1,3]dioxin Ring: This can be achieved through cyclization reactions involving appropriate reagents and catalysts.
Introduction of the Benzyl Carbonate Moiety: This step often involves the reaction of the intermediate with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
“[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate” can undergo various chemical reactions, including:
Substitution: The benzyl carbonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
“[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate” has several scientific research applications:
Mecanismo De Acción
The mechanism of action of “[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate” involves its interaction with specific molecular targets and pathways. The hydroxyl groups and benzyl carbonate moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes, influencing biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl 4,6-O-benzylidene-1-thio-β-D-glucoside: A protected glucopyranoside used in carbohydrate synthesis.
Methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside: Another glucopyranoside derivative with similar protective groups.
Uniqueness
“[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate” stands out due to its unique combination of a pyrano[3,2-d][1,3]dioxin ring system and benzyl carbonate moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C16H20O8 |
|---|---|
Peso molecular |
340.32 g/mol |
Nombre IUPAC |
[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate |
InChI |
InChI=1S/C16H20O8/c1-9-20-8-11-14(22-9)12(17)13(18)15(23-11)24-16(19)21-7-10-5-3-2-4-6-10/h2-6,9,11-15,17-18H,7-8H2,1H3/t9-,11-,12-,13-,14-,15+/m1/s1 |
Clave InChI |
ZJVGTDUSAUCMKD-NUPQKNFTSA-N |
SMILES isomérico |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)OC(=O)OCC3=CC=CC=C3)O)O |
SMILES canónico |
CC1OCC2C(O1)C(C(C(O2)OC(=O)OCC3=CC=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




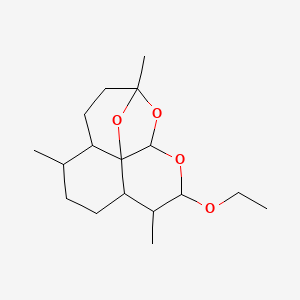
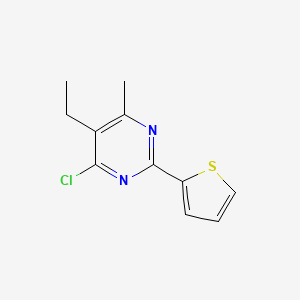

![Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, (R)-](/img/structure/B13403074.png)
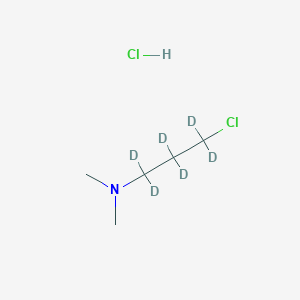

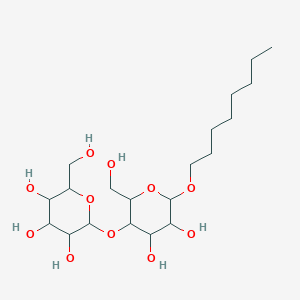
![[[(2S,3S,4R,5R)-5-[5-[(E)-3-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13403105.png)

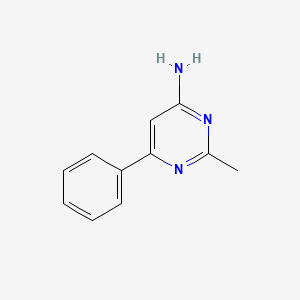
![(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13403125.png)
